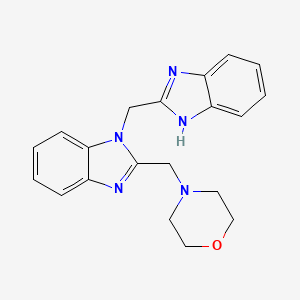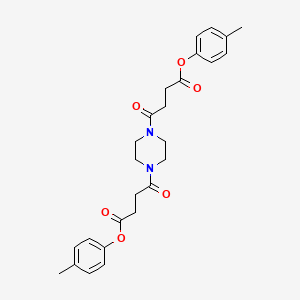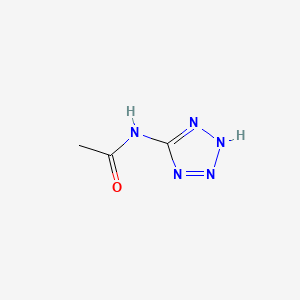
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole
Übersicht
Beschreibung
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as BMH-21, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of benzimidazole derivatives, which have been found to have various biological activities such as antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole works by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of another protein called Topoisomerase II, which is involved in DNA replication. This can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cancer cells. In addition to inducing apoptosis and inhibiting Topoisomerase II activity, it has been found to inhibit the activity of other proteins involved in cancer cell growth and survival. For example, it has been found to inhibit the activity of Akt, which is a protein that promotes cell survival and growth. This compound has also been found to inhibit the activity of NF-κB, which is a protein that is involved in regulating inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole in lab experiments is that it has been found to be effective against a wide range of cancer cell lines. This makes it a potentially useful tool for studying cancer biology and testing new cancer therapies. However, one limitation of using this compound is that it can be difficult to obtain in large quantities and with high purity. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be on testing this compound in combination with other cancer therapies to determine its potential as a combination therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of breast cancer cells and leukemia cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in combination with other cancer therapies.
Eigenschaften
IUPAC Name |
4-[[1-(1H-benzimidazol-2-ylmethyl)benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-2-6-16-15(5-1)21-19(22-16)13-25-18-8-4-3-7-17(18)23-20(25)14-24-9-11-26-12-10-24/h1-8H,9-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOVSXBBGCUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3555069.png)
![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B3555082.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)

![6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3555110.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B3555129.png)
![4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B3555138.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3555157.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B3555161.png)
![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3555163.png)
![2-chloro-N-{3-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3555167.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3555174.png)